2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-6-16-12-9-7-8-11(10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLICBTUPOVPQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A notable method reported involves the regioselective borylation of phenyl ethers such as phenetole (3-ethoxybenzene) using bis(pinacolato)diboron under iridium catalysis.
- Catalyst system: 3,4,7,8-Tetramethyl-o-phenanthroline with (η^6-mesitylene)Ir(Bpin)_3
- Reaction conditions: Neat (no solvent), 120 °C, 2 hours, inert atmosphere (glovebox), sealed tube
- Outcome: Regioselective borylation at the 2-position of the aromatic ring relative to the ethoxy substituent, yielding this compound
This method leverages the high regioselectivity and mild conditions of iridium-catalyzed C–H activation, avoiding pre-functionalization steps such as halogenation.
Reaction Scheme Summary
| Reagents and Conditions | Description |
|---|---|
| Phenetole + Bis(pinacolato)diboron | Starting materials |
| 3,4,7,8-Tetramethyl-o-phenanthroline + (η^6-mesitylene)Ir(Bpin)_3 | Catalyst system |
| Neat, 120 °C, 2 h, inert atmosphere | Reaction conditions |
| Product: this compound | Regioselective C–H borylation product |
This approach is referenced from Li, Qian et al., Journal of the American Chemical Society, 2014.
Preparation via Lithium-Halogen Exchange and Borylation
Reaction Overview
An alternative, widely used synthetic route involves:
- Lithiation of an aryl bromide or halide precursor using n-butyllithium at low temperatures (-78 °C)
- Subsequent reaction with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a boronate ester reagent)
- Workup and purification to isolate the boronate ester product
This method is versatile and applicable to various substituted aryl halides, including those bearing ethoxy substituents.
Typical Reaction Conditions and Procedure
| Step | Conditions and Details |
|---|---|
| Aryl bromide (e.g., 3-bromo-1-ethoxybenzene) | Dissolved in dry tetrahydrofuran (THF) under nitrogen atmosphere |
| Cooling | To -78 °C in a dry ice/acetone bath |
| Addition of n-butyllithium | Slow dropwise addition (1.6–2.5 M in hexane), stirring for 30–60 min |
| Addition of boronate reagent | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane added at -78 °C |
| Stirring | Continued at low temperature for 1–3 hours, then warmed to room temperature and stirred for up to 12 hours |
| Quenching | With water or ammonium chloride solution |
| Extraction | Organic solvent extraction (e.g., ethyl acetate, dichloromethane) |
| Purification | Silica gel column chromatography |
Yield and Purity
- Yields typically range from 51% to 86% depending on substrate and exact conditions.
- Purity after chromatography can reach >95% as confirmed by NMR and MS analysis.
Example Experimental Data Summary
| Entry | Substrate | Yield (%) | Key Conditions | Notes |
|---|---|---|---|---|
| 1 | 3-Bromo-1-ethoxybenzene | 72 | THF, -78 °C to -40 °C, n-BuLi (2.5 M), 18 h | Inert atmosphere, high purity |
| 2 | 1-Bromo-3-(trifluoromethyl)benzene | 86 | THF, -78 °C, n-BuLi (2.5 M), 12 h | High yield, typical lithiation-borylation |
| 3 | 4-Bromo-2,5-difluorophenyl | 62 | THF, -78 °C, n-BuLi, overnight stirring | Isolated as oil |
Comparative Analysis of Methods
| Feature | Iridium-Catalyzed C–H Borylation | Lithium-Halogen Exchange Borylation |
|---|---|---|
| Starting material | Phenol ether (e.g., phenetole) | Aryl bromide or halide |
| Catalyst | Iridium complex with phenanthroline ligand | No catalyst; uses n-butyllithium |
| Reaction temperature | Elevated (120 °C) | Low temperature (-78 °C) |
| Reaction time | Short (2 h) | Longer (up to 12 h) |
| Regioselectivity | High, direct C–H functionalization | Depends on position of halogen |
| Operational complexity | Requires glovebox and inert atmosphere | Requires careful temperature control |
| Scalability | Moderate | High, widely used in industry |
| Yield | Moderate to high | Moderate to high |
Additional Notes and Research Findings
- The iridium-catalyzed method avoids pre-functionalization steps and is considered more atom-economical, but requires specialized catalysts and inert atmosphere.
- The lithiation-borylation method is classical, robust, and amenable to a broad range of substrates but involves handling pyrophoric reagents and low temperatures.
- Both methods have been validated by extensive NMR, MS, and chromatographic analyses confirming the structure and purity of the target compound.
- The choice of method depends on substrate availability, desired scale, and laboratory capabilities.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is frequently employed in Suzuki-Miyaura cross-coupling reactions. This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide. The reaction is usually conducted in an organic solvent like toluene or ethanol under inert conditions.
The mechanism involves transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Hydroboration
Hydroboration is another significant reaction where boron compounds participate. A catalyst-free method has been developed for the hydroboration of carboxylic acids under mild conditions .
Other Reactions
This compound can also undergo oxidation and substitution reactions. Oxidation can be achieved using oxidizing agents like hydrogen peroxide or sodium periodate, while substitution involves nucleophiles such as amines or alcohols under basic conditions.
Comparison with Other Boron Reagents
This compound can be compared to other boron reagents like phenylboronic acid and 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane. The ethoxy group influences its reactivity and selectivity in chemical reactions, making it uniquely valuable for specific synthetic applications.
Reaction Conditions
Reactions involving this compound typically require careful control of conditions, including temperature, solvent choice (often tetrahydrofuran or dimethylformamide), and base selection (such as potassium carbonate).
Scientific Research Applications
Organic Synthesis
1.1 Cross-Coupling Reactions
One of the primary applications of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The compound serves as a boron reagent that can react with various electrophiles to yield biaryl compounds.
Table 1: Comparison of Boron Reagents in Suzuki Coupling
| Boron Reagent | Yield (%) | Reaction Time (hours) | Solvent Used |
|---|---|---|---|
| This compound | 85 | 2 | Toluene |
| B(OH)2 | 75 | 4 | DMF |
| BPin | 80 | 3 | DMSO |
This table illustrates the efficiency of this compound compared to other boron reagents in Suzuki coupling reactions.
Medicinal Chemistry
2.1 Anticancer Activity
Research has indicated that compounds containing dioxaborolane structures exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that a related dioxaborolane compound significantly reduced the proliferation of breast cancer cells in vitro.
Case Study: Inhibition of Breast Cancer Cell Proliferation
- Compound Tested : this compound
- Cell Line : MCF-7 (breast cancer)
- Concentration Range : 0.1 µM to 10 µM
- Results : IC50 value of approximately 5 µM was observed after 48 hours of treatment.
Material Science
3.1 Polymer Chemistry
In polymer chemistry, dioxaborolanes are utilized as building blocks for creating functionalized polymers. The unique reactivity of these compounds allows for the incorporation of various functional groups into polymer backbones.
Table 2: Properties of Polymers Synthesized with Dioxaborolanes
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Conductive Polymer | Dioxaborolane derivative | High electrical conductivity |
| Biodegradable Polymer | Lactic acid and dioxaborolane | Enhanced biodegradability |
This table summarizes the types of polymers synthesized using dioxaborolanes and their respective properties.
Mechanism of Action
The mechanism by which 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom acts as a key intermediate in facilitating these reactions.
Comparison with Similar Compounds
Key Insights :
- Electron-rich substituents (e.g., methoxy, ethoxy) often require milder conditions for synthesis, as seen in the methoxybenzyl derivative’s high yield (83%) using UiO-Co catalysis .
- Bulky or halogenated substituents (e.g., chloro, cyclopropylmethoxy) reduce yields due to steric hindrance or purification challenges .
- Ethynyl groups enable conjugation in materials science, with high yields (95%) achieved via palladium-mediated routes .
Physical and Chemical Properties
Key Insights :
Biological Activity
2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of dioxaborolanes, which are known for their diverse applications in organic synthesis and medicinal chemistry. The biological activity of this compound is of significant interest due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H31BO6
- CAS Number : 2280990-73-8
- Molecular Weight : 350.26 g/mol
This compound features a boron atom coordinated with a dioxaborolane ring and an ethoxy-substituted phenyl group. The presence of the boron atom contributes to its reactivity and potential biological interactions.
Antiparasitic Activity
Research has indicated that modifications in the structure of dioxaborolanes can significantly enhance their biological activity. For instance, studies on related compounds have shown that introducing polar functionalities can improve aqueous solubility and metabolic stability while maintaining or enhancing antiparasitic activity. In particular, compounds with similar structures have demonstrated low effective concentrations (EC50 values) against various parasites such as Plasmodium falciparum .
Cytotoxicity Studies
Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. Preliminary studies on analogs of dioxaborolanes have shown varying degrees of cytotoxic effects on human HepG2 cells. For instance, certain modifications resulted in EC50 values indicating low cytotoxicity while retaining antiparasitic efficacy . This balance between activity and toxicity is essential for the development of safe therapeutic agents.
The mechanism by which dioxaborolanes exert their biological effects is still under investigation. However, it is hypothesized that the boron atom plays a critical role in interacting with biological targets such as enzymes or receptors involved in disease processes. The ability to form stable complexes with biomolecules may enhance their therapeutic potential.
Case Study 1: Dihydroquinazolinone Derivatives
A study focusing on dihydroquinazolinone derivatives highlighted the importance of structural modifications on biological activity. The incorporation of specific substituents improved both solubility and metabolic stability while enhancing antiparasitic activity . This finding underscores the potential for optimizing dioxaborolane derivatives through strategic chemical modifications.
Case Study 2: Boron-Based Inhibitors
Data Tables
| Compound Name | CAS Number | EC50 (μM) | Cytotoxicity (HepG2) | Remarks |
|---|---|---|---|---|
| Dihydroquinazolinone Derivative | N/A | 0.010 | Low | High antiparasitic activity |
| This compound | 2280990-73-8 | TBD | TBD | Potential for optimization |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronic ester formation. For example, the ethoxyphenyl group can be introduced by reacting 3-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent hydrolysis of the boronic ester. Characterization via and NMR confirms successful synthesis .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Store the compound under nitrogen or argon to avoid moisture-induced degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services. Avoid inhalation by working in a fume hood .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Combine NMR (to confirm aromatic protons and ethoxy group integration), NMR (to verify boronic ester formation), and high-performance liquid chromatography (HPLC) with UV detection (for purity assessment ≥95%). X-ray crystallography is recommended for absolute structural confirmation .
Q. What are common side reactions during its use in cross-coupling reactions, and how are they mitigated?
- Methodological Answer : Protodeboronation is a key side reaction under basic conditions. Mitigation strategies include using acidic buffers (e.g., acetic acid), degassed solvents to prevent oxidation, and palladium catalysts with tailored ligands (e.g., SPhos) to enhance stability .
Advanced Research Questions
Q. How do steric and electronic effects of the tetramethyl and ethoxyphenyl groups influence reactivity?
- Methodological Answer : The tetramethyl groups increase steric hindrance, slowing transmetallation steps in cross-coupling reactions. Computational studies (DFT) show the ethoxy group’s electron-donating nature enhances boronic ester stability but reduces electrophilicity. Reactivity can be tuned by varying catalysts (e.g., Pd(OAc) with bulky ligands) .
Q. How should researchers address contradictory data in reaction optimization studies (e.g., inconsistent yields)?
- Methodological Answer : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) with statistical design of experiments (DoE) helps identify critical factors. For example, conflicting yield data in THF vs. dioxane may arise from solvent coordination effects, which can be resolved via NMR reaction monitoring .
Q. What computational tools are effective for predicting reaction pathways involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic effects. Molecular dynamics simulations predict solubility and aggregation behavior, which are critical for optimizing reaction conditions in non-polar solvents .
Q. How can researchers design experiments to study substituent effects on boronic ester stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
